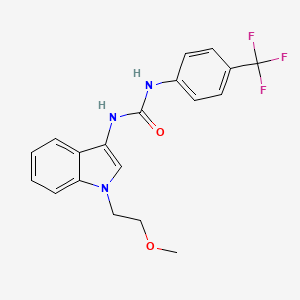

1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(4-(trifluoromethyl)phenyl)urea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(4-(trifluoromethyl)phenyl)urea” is a complex organic molecule. It contains an indole group, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. The molecule also contains a trifluoromethyl group (-CF3), which is a common functional group in medicinal chemistry due to its ability to modulate the physical-chemical properties of drug-like molecules .

Chemical Reactions Analysis

The reactivity of this compound would depend on the specific conditions and reagents used. The indole and trifluoromethyl groups are both known to participate in various chemical reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. The trifluoromethyl group is known to be strongly electron-withdrawing, which can affect the compound’s reactivity .Wissenschaftliche Forschungsanwendungen

In Vitro Inhibition of Translation Initiation: Potential Anti-Cancer Agents

1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(4-(trifluoromethyl)phenyl)urea and related compounds have been identified as potent activators of the eIF2α kinase heme regulated inhibitor. They have shown to reduce the abundance of the eIF2·GTP·tRNA(i)(Met) ternary complex and inhibit cancer cell proliferation. Their optimization for better solubility while preserving biological activity suggests their potential as leads for developing potent, non-toxic, and target-specific anti-cancer agents (Denoyelle et al., 2012).

Crystal Structure and Antitumor Activities

The compound has been synthesized and its structure characterized by various spectroscopic techniques. It exhibits antitumor activity as analyzed by MTT assay, and its potencies in the CDK4 target have been rationalized through docking into CDK4 protein, indicating its potential in cancer therapy (Hu et al., 2018).

Anion Recognition Properties

Functionalized phenyl unsymmetrical urea and thiourea possessing silatranes, related to this compound, demonstrate the ability to recognize anions through photophysical studies. This property is influenced by the electron-withdrawing or releasing effect of groups attached to the silatrane’s axial position, suggesting applications in sensor technology (Singh et al., 2016).

Solvatochromic Fluorescence Probes

N,N'-Dicyclohexyl-N-(6'-methoxyanthryl-2-carbonyl)urea, a compound similar in function to this compound, shows strong solvatochromism in its fluorescence properties. This feature is utilized for detecting analytes with high acceptor numbers, such as alcohols and carboxylic acids, and for detecting fluoride ions which form strong hydrogen bonds, indicating potential in chemical sensing and analysis (Bohne et al., 2005).

ROCK Inhibitors for Cancer Treatment

A new class of 1-benzyl-3-(4-pyridylthiazol-2-yl)ureas, related to the chemical structure of interest, has been identified as potent ROCK inhibitors. These compounds, showing significant potency in inhibiting ROCK in human lung cancer cells, demonstrate the importance of structural features for bioactivity and provide insights into the development of novel therapeutic agents (Pireddu et al., 2012).

Wirkmechanismus

Target of Action

It is known that indole derivatives, which this compound is a part of, have a wide range of biological activities and can bind with high affinity to multiple receptors .

Mode of Action

The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . This group is known for its ability to undergo trifluoromethylation of carbon-centered radical intermediates .

Biochemical Pathways

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that the compound may interact with a variety of biochemical pathways.

Result of Action

Given the wide range of biological activities associated with indole derivatives , it can be inferred that the compound may have diverse molecular and cellular effects.

Eigenschaften

IUPAC Name |

1-[1-(2-methoxyethyl)indol-3-yl]-3-[4-(trifluoromethyl)phenyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18F3N3O2/c1-27-11-10-25-12-16(15-4-2-3-5-17(15)25)24-18(26)23-14-8-6-13(7-9-14)19(20,21)22/h2-9,12H,10-11H2,1H3,(H2,23,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBLUDJRGCHKGIX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C=C(C2=CC=CC=C21)NC(=O)NC3=CC=C(C=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18F3N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(Cyanomethylamino)-2-oxoethyl]-6-cyclopropyl-1,3-dimethylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2537220.png)

![methyl 4-((3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)methyl)benzoate](/img/structure/B2537221.png)

![N-Ethyl-N-[2-oxo-2-[[(1S)-1-thiophen-2-ylethyl]amino]ethyl]prop-2-enamide](/img/structure/B2537223.png)

![Methyl 2-[[(E)-3-(3-chlorophenyl)but-2-enoyl]-(cyanomethyl)amino]acetate](/img/structure/B2537229.png)

![1-ethyl-7-methyl-3-[3-(1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl]-1,4-dihydro-1,8-naphthyridin-4-one](/img/structure/B2537231.png)

![(E)-3-[3-chloro-4-[(4-fluorophenyl)methoxy]-5-methoxyphenyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoprop-2-enamide](/img/structure/B2537233.png)

![2-{4,8,8-trimethyl-2-oxo-2H,6H,7H,8H-pyrano[3,2-g]chromen-3-yl}acetic acid](/img/structure/B2537236.png)

![7-(3-methylphenyl)-2-piperazin-1-ylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2537239.png)